MCH1R Binding Affinity (IC50) Relative to Other Phenylpyridone Derivatives and Lead Compounds
TC-MCH 7c (compound 7c) demonstrates an IC50 of 5.6 nM against human MCH1R expressed in CHO cells [1]. This value represents the optimized endpoint of an extensive structure-activity relationship (SAR) campaign within the N-phenylpyridone series, achieving a binding affinity 5- to 27-fold superior to earlier lead compounds and structurally related analogs [1].
| Evidence Dimension | MCH1R Binding Affinity |
|---|---|
| Target Compound Data | IC50 = 5.6 nM |
| Comparator Or Baseline | Lead compound 5a (IC50 = 150 nM); Compound 7a (IC50 = 32 nM); Compound 7b (IC50 = 29 nM) |
| Quantified Difference | 5.6 nM vs. 150 nM (27-fold improvement); vs. 32 nM (5.7-fold); vs. 29 nM (5.2-fold) |
| Conditions | hMCH1R-expressing CHO cells, radioligand binding assay |
Why This Matters
A 27-fold improvement in IC50 versus the lead compound translates to lower required compound concentrations in experimental assays, reducing potential off-target effects and conserving valuable research material.
- [1] Ishihara A, et al. Discovery of novel phenylpyridone derivatives as potent and selective MCH1R antagonists. Bioorg Med Chem. 2011;19(2):883-893. Table 2 (compounds 5a, 7a, 7b, 7c). View Source
